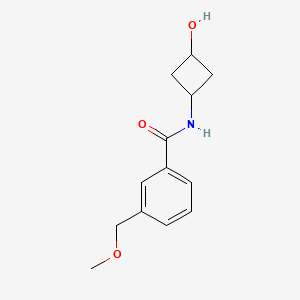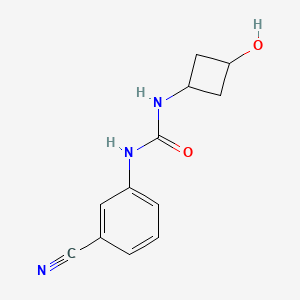![molecular formula C10H15N3O2 B7582357 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7582357.png)
1-[3-(Hydroxymethyl)azetidin-1-yl]-2-pyrazol-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Hydroxymethyl)azetidin-1-yl]-2-pyrazol-1-ylpropan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as HAP1 and has a molecular formula of C11H14N4O2.
Mécanisme D'action
The mechanism of action of HAP1 is not fully understood. However, studies have shown that HAP1 inhibits the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting the activity of protein kinases, HAP1 can disrupt the signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
HAP1 has been shown to have several biochemical and physiological effects. Studies have shown that HAP1 can induce apoptosis, which is a process of programmed cell death. HAP1 has also been shown to inhibit cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HAP1 in lab experiments is its ability to selectively inhibit the activity of protein kinases. This makes HAP1 a valuable tool for studying the role of protein kinases in various cellular processes. However, one of the limitations of using HAP1 is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving HAP1. One direction is to further investigate the mechanism of action of HAP1 and its effects on different types of cancer cells. Another direction is to explore the potential use of HAP1 in combination with other drugs for cancer treatment. Additionally, research can be conducted to improve the solubility of HAP1 in water, which would make it easier to use in lab experiments.
In conclusion, HAP1 is a promising compound that has potential applications in various scientific research areas, particularly in cancer research. Its ability to selectively inhibit the activity of protein kinases makes it a valuable tool for studying various cellular processes. Further research is needed to fully understand the mechanism of action of HAP1 and its potential applications in cancer treatment.
Méthodes De Synthèse
The synthesis of HAP1 involves the reaction of 3-(hydroxymethyl)azetidine with 1-(pyrazol-1-yl)propan-2-one in the presence of a base. The reaction takes place at room temperature and yields HAP1 as a white solid.
Applications De Recherche Scientifique
HAP1 has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of HAP1 is in the field of cancer research. Studies have shown that HAP1 has anticancer properties and can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-[3-(hydroxymethyl)azetidin-1-yl]-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8(13-4-2-3-11-13)10(15)12-5-9(6-12)7-14/h2-4,8-9,14H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXHNMGXIPUBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CO)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide](/img/structure/B7582323.png)
![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)
![4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7582345.png)
![[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol](/img/structure/B7582353.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)

